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Compound of Interest

Compound Name:

Tert-butyl 3-

(aminomethyl)pyrrolidine-1-

carboxylate

Cat. No.: B153212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and synthetic methodology for N-Boc-3-(aminomethyl)pyrrolidine. The information is curated for

researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug

development, offering a centralized resource for the characterization and preparation of this

key building block.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-3-

(aminomethyl)pyrrolidine, providing a reliable reference for compound identification and purity

assessment.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.40 - 3.60 m 2H
Pyrrolidine ring

protons (N-CH2)

~3.20 - 3.40 m 1H
Pyrrolidine ring proton

(CH)

~2.90 - 3.10 m 1H
Pyrrolidine ring proton

(N-CH2)

~2.65 - 2.85 m 2H
Aminomethyl protons

(-CH2NH2)

~2.00 - 2.20 m 1H
Pyrrolidine ring proton

(CH2)

~1.80 - 2.00 m 1H
Pyrrolidine ring proton

(CH2)

1.46 s 9H
Boc group protons (-

C(CH3)3)

1.35 (broad s) s 2H Amine protons (-NH2)

Note: Chemical shifts are reported for CDCl3 and can vary depending on the solvent and

concentration.

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~154.7 Carbonyl carbon (Boc C=O)

~79.2 Quaternary carbon (Boc -C(CH3)3)

~54.0 Pyrrolidine ring carbon (N-CH2)

~46.5 Pyrrolidine ring carbon (N-CH2)

~45.0 Aminomethyl carbon (-CH2NH2)

~40.0 Pyrrolidine ring carbon (CH)

~28.5 Methyl carbons (Boc -C(CH3)3)

~28.0 Pyrrolidine ring carbon (CH2)

Note: Chemical shifts are reported for CDCl3 and can vary depending on the solvent and

concentration.

Table 3: Mass Spectrometry Data
m/z Ion

201.16 [M+H]+

145.10 [M-C4H8]+ or [M-56]+

101.11 [M-Boc+H]+ or [M-100+H]+

Note: Fragmentation patterns can vary depending on the ionization technique used. ESI-MS is

a common method for this compound.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm-1) Assignment

~3360 N-H stretch (amine, symmetric and asymmetric)

~2970 C-H stretch (aliphatic)

~1685 C=O stretch (carbamate)

~1520 N-H bend (amine)

~1410 C-N stretch

~1170 C-O stretch

Note: IR data is often acquired using an ATR-FTIR spectrometer.

Experimental Protocols
Detailed methodologies for the synthesis of N-Boc-3-(aminomethyl)pyrrolidine and the

acquisition of its spectroscopic data are provided below.

Synthesis of N-Boc-3-(aminomethyl)pyrrolidine
This protocol describes a common method for the synthesis of N-Boc-3-

(aminomethyl)pyrrolidine via reduction of a nitrile precursor.

Materials:

tert-Butyl 3-cyanopyrrolidine-1-carboxylate

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Sodium sulfate (Na2SO4)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium chloride (brine) solution

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend

lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Slowly add a solution of tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 equivalent) in

anhydrous THF to the LiAlH4 suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete

consumption of the starting material.

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential

dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser

workup).

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

Combine the organic filtrates and wash with saturated aqueous NaHCO3 and then brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the crude N-Boc-3-(aminomethyl)pyrrolidine.

If necessary, purify the product by flash column chromatography on silica gel.
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Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of N-Boc-3-(aminomethyl)pyrrolidine in approximately

0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in a 5 mm

NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64)

to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or

more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the chemical shifts to the residual solvent

peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer in positive ion

mode.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the

protonated molecular ion ([M+H]+) and key fragment ions.

Infrared (IR) Spectroscopy:

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using

a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total
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Reflectance (ATR) accessory. If the sample is an oil, a thin film can be prepared on a salt

plate (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

Data Processing: The resulting spectrum should be baseline corrected. Identify and label the

characteristic absorption bands corresponding to the functional groups present in the

molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of

N-Boc-3-(aminomethyl)pyrrolidine.
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Caption: Synthetic and analytical workflow for N-Boc-3-(aminomethyl)pyrrolidine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Guide to N-Boc-3-
(aminomethyl)pyrrolidine: A Technical Resource]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b153212#spectroscopic-data-for-n-boc-3-
aminomethyl-pyrrolidine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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